molecular formula C11H11N3O7 B14183945 N-Acetyl-N-(4-methoxy-3,5-dinitrophenyl)acetamide CAS No. 835627-54-8

N-Acetyl-N-(4-methoxy-3,5-dinitrophenyl)acetamide

Cat. No.: B14183945
CAS No.: 835627-54-8
M. Wt: 297.22 g/mol
InChI Key: PYRPMZKSLVLGND-UHFFFAOYSA-N
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Description

N-Acetyl-N-(4-methoxy-3,5-dinitrophenyl)acetamide is an organic compound with the molecular formula C11H12N2O6 It is characterized by the presence of an acetamide group attached to a 4-methoxy-3,5-dinitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-(4-methoxy-3,5-dinitrophenyl)acetamide typically involves the acetylation of N-(4-methoxy-3,5-dinitrophenyl)amine. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-N-(4-methoxy-3,5-dinitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-Acetyl-N-(4-methoxy-3,5-dinitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(4-methoxy-3,5-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of nitro groups and the acetamide moiety can influence its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Methoxy-2,5-dinitrophenyl)acetamide
  • N-(4-Methoxy-2-nitrophenyl)acetamide
  • N-(4-Methoxyphenyl)acetamide

Comparison: N-Acetyl-N-(4-methoxy-3,5-dinitrophenyl)acetamide is unique due to the presence of both methoxy and dinitro groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds with fewer or different substituents.

Properties

CAS No.

835627-54-8

Molecular Formula

C11H11N3O7

Molecular Weight

297.22 g/mol

IUPAC Name

N-acetyl-N-(4-methoxy-3,5-dinitrophenyl)acetamide

InChI

InChI=1S/C11H11N3O7/c1-6(15)12(7(2)16)8-4-9(13(17)18)11(21-3)10(5-8)14(19)20/h4-5H,1-3H3

InChI Key

PYRPMZKSLVLGND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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